molecular formula C13H11N5O5 B5502439 4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid

Cat. No. B5502439
M. Wt: 317.26 g/mol
InChI Key: REHQOEYTCGUGMB-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, which are crucial to forming the core structure of the molecule , can involve nucleophilic substitution reactions and cyclization processes. Kobelev et al. (2019) discussed a method for synthesizing 4-amino-1,2,4-triazines from 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones reacting with thiocarbonohydrazide, highlighting the versatility of 1,2,4-triazine synthesis through nucleophilic transformations and intermediate formations [Kobelev et al., 2019].

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives and related compounds often features planar or nearly planar arrangements with significant conjugation, affecting their electronic and optical properties. Thanigaimani et al. (2013) investigated the crystal structure of a 1,2,4-triazine derivative, revealing the importance of hydrogen bonding and π-π interactions in stabilizing these structures and influencing their reactivity [Thanigaimani et al., 2013].

Chemical Reactions and Properties

1,2,4-Triazine compounds and their derivatives exhibit a range of chemical behaviors, including nucleophilic addition, electrophilic substitution, and cyclization reactions. The reactivity can be attributed to the electron-rich or electron-deficient nature of these compounds, making them versatile intermediates in organic synthesis. For example, the electrophilic substitution reactions can lead to the functionalization of the triazine ring, which is crucial for the synthesis of complex molecules like the one .

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure of these compounds are crucial for their application in material science and organic synthesis. The crystalline structure, in particular, influences the compound's stability and reactivity. As detailed by Obreza and Perdih (2012), the crystal structures of related compounds can provide insight into the intermolecular interactions that dictate these physical properties [Obreza & Perdih, 2012].

Scientific Research Applications

Synthesis and Structural Analysis

A study by Dabholkar & Ravi (2010) focuses on the efficient synthesis of novel spiro heterocycles containing a triazine nucleus, which are then subjected to microbiological activity tests. These compounds show some inhibitory action against both gram-positive and gram-negative microorganisms, suggesting potential applications in antimicrobial research (Dabholkar & Ravi, 2010).

Degradation Mechanisms

Research by Willett et al. (2016) examines benzoxazinones' role in triazine degradation, particularly in agricultural settings where triazine-based herbicides are widely used. This study provides insight into the chemical interactions and potential environmental implications of these compounds, contributing to our understanding of agrochemicals' environmental fate (Willett et al., 2016).

Medicinal Chemistry and Pharmacology

Kobelev et al. (2019) report on the reaction of 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide to produce 4-amino-1,2,4-triazines, highlighting the methodological advancements in synthesizing compounds of interest for medicinal chemistry and pharmacology. This research underscores the potential of these compounds in drug development and fine organic synthesis (Kobelev et al., 2019).

Materials Science

Mohamed et al. (2015) explore multifunctional polybenzoxazine nanocomposites incorporating azobenzene units, catalytic carboxylic acid groups, and pyrene units capable of dispersing carbon nanotubes. This study highlights the application of these compounds in developing advanced materials with enhanced thermal stability and specific functionalities, opening new avenues in materials science and engineering (Mohamed et al., 2015).

Safety and Hazards

According to Sigma-Aldrich, this product is sold as-is and the buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

4-[(E)-[[2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O5/c19-10(5-9-11(20)15-13(23)18-16-9)17-14-6-7-1-3-8(4-2-7)12(21)22/h1-4,6H,5H2,(H,17,19)(H,21,22)(H2,15,18,20,23)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHQOEYTCGUGMB-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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